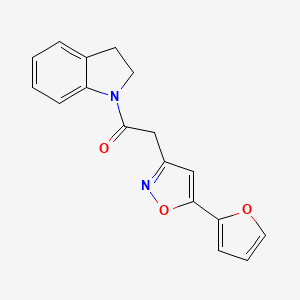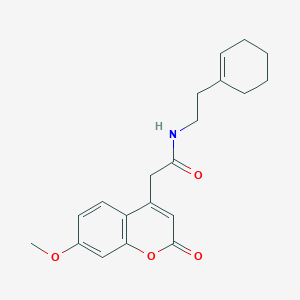
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide, also known as CYCLO-DEX, is a chemical compound that has been synthesized by researchers for various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is not fully understood, but it is believed to inhibit HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This results in the upregulation of genes that are involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has been studied for its potential anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines in macrophages. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide in lab experiments is that it is a relatively small and stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on various biological systems. Additionally, its solubility in aqueous solutions is limited, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide. One direction is to further investigate its potential as an HDAC inhibitor and its effects on gene expression in various disease states. Another direction is to study its potential as an anti-inflammatory agent and its effects on immune cells. Additionally, research could be done to improve its solubility and bioavailability, which could increase its potential as a therapeutic agent. Overall, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a promising compound that has the potential to be used in various scientific research applications.
Métodos De Síntesis
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a multi-step process that involves the reaction of 7-methoxy-2-oxo-2H-chromene-4-carboxylic acid with 2-(cyclohex-1-en-1-yl)ethanamine in the presence of a coupling reagent. The resulting intermediate is then reacted with acetic anhydride to form N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide. The purity of the synthesized compound is confirmed using various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been studied as a potential inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in various diseases such as cancer, neurological disorders, and inflammatory diseases. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has also been studied as a potential anti-inflammatory agent and as a probe for studying protein-protein interactions.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methoxy-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-24-16-7-8-17-15(12-20(23)25-18(17)13-16)11-19(22)21-10-9-14-5-3-2-4-6-14/h5,7-8,12-13H,2-4,6,9-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUZMDLMKAWWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2455624.png)
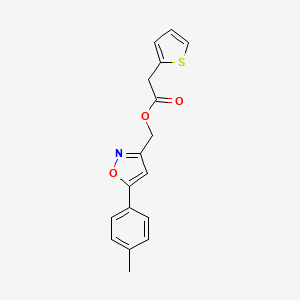
![3-Ethyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2455626.png)
![1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2455627.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline](/img/structure/B2455628.png)
![N-((2-(dimethylamino)pyridin-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2455631.png)
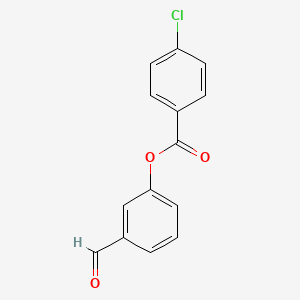
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2455635.png)
![ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2455636.png)
![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)
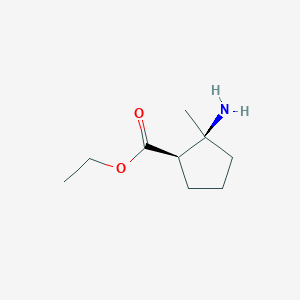
![N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455642.png)

